![molecular formula C19H22N4O3 B2545697 (4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone CAS No. 339011-72-2](/img/structure/B2545697.png)
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and pyrimidinyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the spirocyclic structure and pyrimidinyl group.
Pyrrolo[3,2-c]carbazole: Another spirocyclic compound with different substituents and applications.
Poly[bis(4-methoxybenzylamino)polyphosphazene]: A polymer with methoxyphenyl groups, used in different industrial applications.
Uniqueness
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(8-pyrimidin-2-yl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-25-16-5-3-15(4-6-16)17(24)23-13-14-26-19(23)7-11-22(12-8-19)18-20-9-2-10-21-18/h2-6,9-10H,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPEAJQNWCMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC23CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2545614.png)
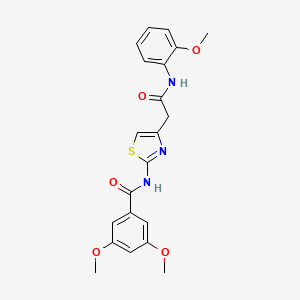
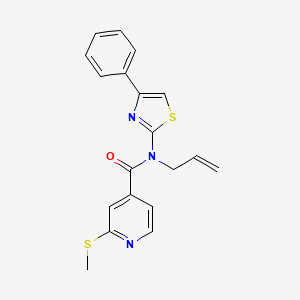
![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/new.no-structure.jpg)
![2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2545622.png)
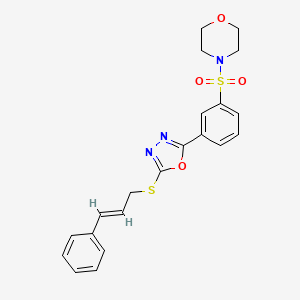
![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one](/img/structure/B2545626.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2545627.png)
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)
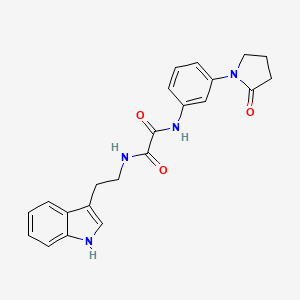
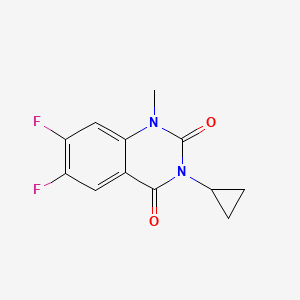
![3-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2545632.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)
